Stereospecific Divergence in Neuroprotective Efficacy: (S)-Roscovitine vs. (R)-Roscovitine
In an in vitro excitotoxicity model using mixed hippocampal cultures exposed to kainic acid (200 µM), (S)-roscovitine exhibited significantly greater neuroprotective activity than (R)-roscovitine at 0.5 µM [1]. This stereospecific difference in neuroprotection cannot be predicted from kinase inhibition assays alone, as the (R)-enantiomer is more potent against CDKs [2].
| Evidence Dimension | Relative neuronal death reduction following kainic acid-induced excitotoxicity |
|---|---|
| Target Compound Data | Significantly increased neuroprotection compared to (R)-roscovitine at 0.5 µM (p<0.01 to p<0.05 by t-test) |
| Comparator Or Baseline | (R)-roscovitine at 0.5 µM showed modest neuroprotective effect |
| Quantified Difference | Statistically significant difference (p<0.01 to p<0.05) in favor of (S)-roscovitine at 0.5 µM |
| Conditions | Mixed hippocampal cultures at 10 DIV exposed to 200 µM kainic acid for 5 hours; compounds added simultaneously with toxic agent; neuronal death assessed by PI-staining and phase contrast observation |
Why This Matters
This direct comparison demonstrates that (S)-roscovitine cannot be replaced by (R)-roscovitine for neuroprotection studies, as the stereospecific advantage in efficacy is not predicted by CDK inhibition potency.
- [1] Menn B, Bach S, Blevins TL, et al. Delayed treatment with systemic (S)-roscovitine provides neuroprotection and inhibits in vivo CDK5 activity increase in animal stroke models. PLoS One. 2010;5(8):e12117. View Source
- [2] De Azevedo WF, Leclerc S, Meijer L, et al. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Eur J Biochem. 1997;243(1-2):518-526. View Source
